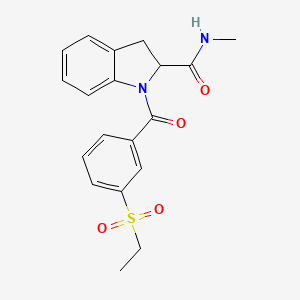
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including sulfonamides, amides, and ureas. It has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene is not well understood. However, it has been suggested that the compound inhibits the activity of enzymes that are involved in the biosynthesis of folic acid. This inhibition leads to the depletion of folic acid, which is essential for the growth and proliferation of cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been suggested that the compound may have potential applications in the treatment of cancer and other diseases that are associated with the overproduction of folic acid.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene in lab experiments include its high yield of synthesis, relatively low cost, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity, lack of understanding of its mechanism of action, and limited studies on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in the treatment of cancer and other diseases.
2. Exploration of the potential applications of the compound in material science, including the synthesis of metal complexes and other materials.
3. Investigation of the potential toxicity of the compound and its effects on human health.
4. Development of new synthesis methods for the compound to improve its yield and purity.
5. Exploration of the potential applications of the compound in other fields, including organic synthesis and medicinal chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies on this compound may lead to the development of new materials, drugs, and other applications that may benefit society.
Synthesemethoden
The synthesis of 4-Bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene involves the reaction of 4-bromo-2-fluoroanisole with dimethylsulfamoyl chloride in the presence of a base, followed by the reaction with difluoromethyl ether. The yield of this reaction is relatively high, and the compound can be purified by recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethoxy)-1-(dimethylsulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O3S/c1-14(2)18(15,16)13-7-4-3-6(10)5-8(7)17-9(11)12/h3-5,9,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDXNOHXZDPCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=C(C=C1)Br)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7449578.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]-1-(oxan-4-yl)pyrazole-4-sulfonamide](/img/structure/B7449584.png)
![3-[3-(3-Chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7449589.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,3-dimethylpyrrolidine-1-carboxamide](/img/structure/B7449591.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)
![2-(methoxymethyl)-4-[4-(4-propan-2-ylpiperazin-1-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7449613.png)


![N-[2-(3-chlorophenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7449635.png)
![4-[[1-(2,2-Difluoro-2-phenylethyl)triazol-4-yl]methyl]piperazin-2-one](/img/structure/B7449644.png)
![1-(2,2-Dicyclopropyl-2-hydroxyethyl)-3-[(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]urea](/img/structure/B7449651.png)
![N-[2-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methylamino]-2-oxoethyl]butanamide](/img/structure/B7449666.png)
![2-[4-[(5-Fluoro-2-hydroxyphenyl)methylamino]phenyl]-1-morpholin-4-ylethanone](/img/structure/B7449673.png)
